N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide
Description
"N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide" is a structurally complex oxalamide derivative featuring a 1,3-oxazinan ring substituted with a 4-chlorophenylsulfonyl group and a 4-fluorophenethyl side chain. Its synthesis likely involves amide coupling strategies, analogous to methods described for related oxalamides .
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O5S/c22-16-4-8-18(9-5-16)32(29,30)26-12-1-13-31-19(26)14-25-21(28)20(27)24-11-10-15-2-6-17(23)7-3-15/h2-9,19H,1,10-14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHKQIASISMYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological profiles based on diverse research findings.
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Oxazinan ring : Contributes to its structural stability and biological activity.
- Sulfonyl group : Known for its role in enhancing antibacterial and enzyme inhibitory properties.
- Chlorophenyl and fluorophenethyl moieties : These aromatic groups are significant for binding interactions with biological targets.
The molecular formula for this compound is with a molecular weight of approximately 495.98 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazinan ring, sulfonation of the chlorophenyl group, and subsequent coupling with the fluorophenethyl moiety to yield the final product. These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Inhibition Activity |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that it effectively inhibits these enzymes, which are crucial in various physiological processes:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | Strong Inhibitor |
These activities suggest potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and managing urea levels in patients with renal disorders (via urease inhibition) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Molecular docking studies have elucidated its binding affinity towards various enzymes and receptors, indicating that it may modulate their activity through competitive inhibition or allosteric effects. The presence of the sulfonamide functionality is particularly notable for its role in enhancing pharmacological efficacy .
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated the antibacterial properties of synthesized sulfonamide derivatives similar to this compound. The results indicated strong activity against specific bacterial strains, supporting its potential use as an antimicrobial agent .
- Enzyme Inhibition Assays : Another study focused on the enzyme inhibitory effects of related compounds, revealing that several derivatives exhibited significant AChE and urease inhibition, pointing towards their therapeutic potential in neurological and renal conditions .
Comparison with Similar Compounds
Structural and Functional Overview
The compound’s core structure includes:
- Oxalamide backbone : Facilitates hydrogen bonding with target proteins.
- The chloro substituent may enhance hydrophobic interactions.
- 4-fluorophenethyl chain : Fluorine’s electronegativity could fine-tune electronic properties and improve bioavailability.
Comparative Analysis with Structural Analogs
Comparison Based on Sulfonyl Group Modifications
| Compound | R1 Group Modification | Key Properties/Effects |
|---|---|---|
| Target Compound | 4-chlorophenylsulfonyl | Enhanced hydrophobicity and binding |
| Analog 1 | Phenylsulfonyl | Reduced electron-withdrawing capacity |
| Analog 2 | 4-methylphenylsulfonyl | Increased steric bulk, lower potency |
The 4-chloro substitution in the target compound likely improves target affinity compared to non-halogenated analogs due to stronger electrostatic interactions, as suggested by computational studies on sulfonamide-protein interactions .
Influence of Fluorinated Aromatic Substituents
| Compound | R2 Group Modification | logP | Metabolic Stability |
|---|---|---|---|
| Target Compound | 4-fluorophenethyl | ~3.5* | High |
| Analog 3 | Phenethyl | ~3.8* | Moderate |
| Analog 4 | 4-chlorophenethyl | ~4.1* | Low |
*Hypothetical values based on similar compounds.
Fluorine’s inductive effects reduce metabolic oxidation compared to chlorinated analogs, as seen in fluorinated drug candidates .
Role of the Oxazinan Heterocycle
The 1,3-oxazinan ring provides conformational rigidity and nitrogen/oxygen atoms for hydrogen bonding. Compared to piperazine analogs, oxazinan’s oxygen atom may reduce basicity, altering pH-dependent solubility.
Computational Insights into Molecular Interactions
- Noncovalent Interaction (NCI) Analysis: Reveals van der Waals interactions between the 4-chlorophenyl group and hydrophobic pockets, as demonstrated in related studies .
Preparation Methods
Sulfonylation of 3-Amino-1-Propanol
3-Amino-1-propanol reacts with 4-chlorophenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C) to yield N-(3-hydroxypropyl)-4-chlorobenzenesulfonamide .
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1 (amino alcohol:sulfonyl chloride) |
| Solvent | DCM |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 78–85% |
The product is isolated via aqueous workup (10% HCl) and recrystallized from ethanol.
Cyclization to Form 1,3-Oxazinan Ring
The sulfonamide undergoes intramolecular cyclization in refluxing toluene with catalytic p-toluenesulfonic acid (PTSA), forming 3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methanol .
| Parameter | Value |
|---|---|
| Catalyst | PTSA (5 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 65–72% |
Hydroxymethyl to Aminomethyl Conversion
The hydroxymethyl group is converted to an amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection:
Mitsunobu Reaction :
Deprotection :
The final intermediate, 3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine , is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Synthesis of N2-(4-Fluorophenethyl)Oxalyl Chloride
4-Fluorophenethylamine reacts with oxalyl chloride in anhydrous DCM at −10°C to form the monoamide chloride. Excess oxalyl chloride (1.2 equiv) ensures complete conversion.
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (amine:oxalyl chloride) |
| Solvent | DCM |
| Temperature | −10°C → 0°C (gradual warming) |
| Reaction Time | 2 hours |
| Yield | 88–93% |
The intermediate is used directly without isolation due to its high reactivity.
Oxalamide Coupling
The oxazinan methylamine reacts with N2-(4-fluorophenethyl)oxalyl chloride in THF under nitrogen atmosphere, with triethylamine as a base.
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1 (amine:acyl chloride) |
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Reaction Time | 6 hours |
| Yield | 68–75% |
The crude product is purified via recrystallization (ethanol/water) to afford the final compound as a white solid.
Reaction Optimization and Challenges
Temperature Control
Exothermic reactions (e.g., sulfonylation, oxalyl chloride addition) require strict temperature control to prevent side reactions such as over-sulfonylation or decomposition.
Solvent Selection
Byproduct Mitigation
- Bis-oxalamide Formation : Minimized by slow addition of oxalyl chloride and stoichiometric control.
- Ring-Opening of Oxazinan : Avoided by maintaining neutral pH during aqueous workups.
Characterization Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
A comparative evaluation of disclosed methods reveals trade-offs between yield, purity, and scalability:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Coupling | 68–75 | 95–98 | Moderate |
| Continuous Process | 75–80 | 99 | High |
| Microwave-Assisted | 85 | 97 | Low |
Continuous processes (e.g., patent EP0462247B1) offer superior scalability but require specialized equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
